molecular formula C5H11IO2 B1286448 1-Iodo-2-(2-methoxyethoxy)ethane CAS No. 104539-21-1

1-Iodo-2-(2-methoxyethoxy)ethane

Cat. No.: B1286448
CAS No.: 104539-21-1
M. Wt: 230.04 g/mol
InChI Key: CJXAGOKSVZAZAI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-(2-methoxyethoxy)ethane can be synthesized through organic synthesis methods. One common route involves the reaction of 2-(2-methoxyethoxy)ethanol with iodine and a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:

2-(2-methoxyethoxy)ethanol+I2+K2CO3This compound+KI+H2O\text{2-(2-methoxyethoxy)ethanol} + \text{I}_2 + \text{K}_2\text{CO}_3 \rightarrow \text{this compound} + \text{KI} + \text{H}_2\text{O} 2-(2-methoxyethoxy)ethanol+I2​+K2​CO3​→this compound+KI+H2​O

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(2-methoxyethoxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form 2-(2-methoxyethoxy)ethanol.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Scientific Research Applications

1-Iodo-2-(2-methoxyethoxy)ethane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-methoxyethane: Similar structure but lacks the additional ethoxy group.

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a bromine atom instead of iodine.

    1-Azido-2-(2-methoxyethoxy)ethane: Similar structure but with an azido group instead of iodine.

Uniqueness

1-Iodo-2-(2-methoxyethoxy)ethane is unique due to its specific combination of iodine and ethoxy groups, which provides distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2-iodoethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXAGOKSVZAZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134141-55-2
Record name Polyethylene glycol iodoethyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134141-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00577005
Record name 1-Iodo-2-(2-methoxyethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104539-21-1
Record name 1-Iodo-2-(2-methoxyethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-(2-methoxyethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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